3-Isoquinolineethanamine
Overview
Description
3-Isoquinolineethanamine is an organic compound belonging to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, which consists of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoquinolineethanamine can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system . Another method is the Pomeranz-Fritsch reaction, which involves the cyclization of an aromatic aldehyde with an aminoacetal under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Isoquinolineethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and isoquinoline N-oxides, which have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
3-Isoquinolineethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including alkaloids and neurotransmitter analogs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isoquinolineethanamine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. For example, it may interact with neurotransmitter receptors, affecting signal transduction pathways and leading to physiological effects .
Comparison with Similar Compounds
Isoquinoline: The parent compound, which shares the core structure but lacks the ethanamine side chain.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Quinoline: A structural isomer with the nitrogen atom in a different position within the ring system.
Uniqueness: 3-Isoquinolineethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine side chain allows for interactions with biological targets that are not possible with unsubstituted isoquinoline or other derivatives .
Properties
IUPAC Name |
2-isoquinolin-3-ylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-6-5-11-7-9-3-1-2-4-10(9)8-13-11/h1-4,7-8H,5-6,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKHGSWPQBAAQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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